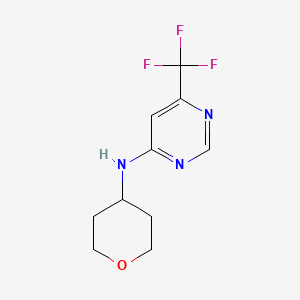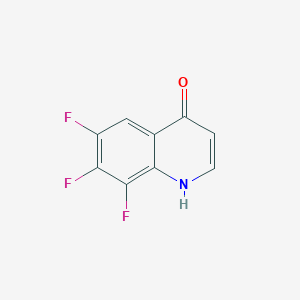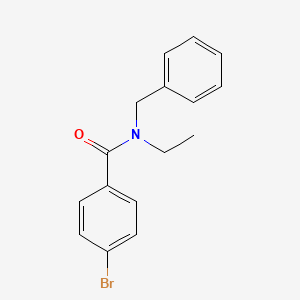
N-(2-methylquinolin-5-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methylquinolin-5-yl)-3-nitrobenzamide” is a chemical compound that likely contains a quinoline structure, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of quinoline derivatives often involves various organic reactions . For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium.Molecular Structure Analysis
The molecular structure of quinoline derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography.Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure.Aplicaciones Científicas De Investigación
Pharmacological Research and Drug Discovery
Research on isoquinoline alkaloids and their N-oxides, which are structurally related to N-(2-methylquinolin-5-yl)-3-nitrobenzamide, has shown significant antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as important leads for drug discovery due to their broad spectrum of biological activities. The exploration of structure-activity relationships (SAR) has identified new potential applications for these compounds, emphasizing their role as critical sources for therapeutic agent development (Dembitsky et al., 2015).
Antioxidant Activity Analysis
The determination of antioxidant activity is crucial in evaluating the therapeutic potential of compounds. Various methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, have been utilized to assess the antioxidant capacity of complex samples. These assays, based on chemical reactions and monitored through spectrophotometry, have been successfully applied in the analysis of antioxidant or the determination of antioxidant capacity, which can be relevant to studying compounds like N-(2-methylquinolin-5-yl)-3-nitrobenzamide (Munteanu & Apetrei, 2021).
Neuroprotective and Anticancer Potential
Tetrahydroisoquinolines, with a structure related to isoquinoline, which is part of N-(2-methylquinolin-5-yl)-3-nitrobenzamide, have been studied for their therapeutic activities, showing success in drug discovery for cancer and CNS disorders. Their potential as candidates for infectious diseases and various therapeutic activities with unique mechanisms of action highlights the importance of structural exploration in developing novel drugs (Singh & Shah, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-8-9-14-15(18-11)6-3-7-16(14)19-17(21)12-4-2-5-13(10-12)20(22)23/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFURDAXHQHYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)

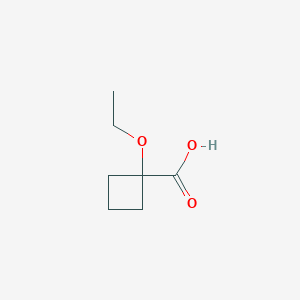
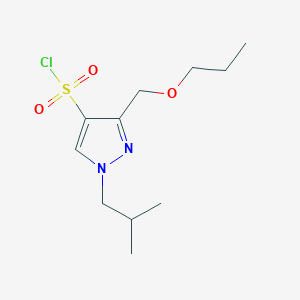
![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)
![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)
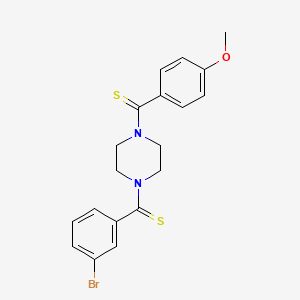
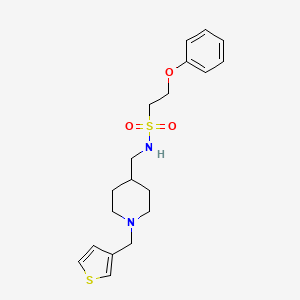
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)
